4-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine
Description
4-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains a pyrazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amine and ether functional groups in its structure allows for diverse chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
4-methyl-1-(propan-2-yloxymethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H15N3O/c1-6(2)12-5-11-4-7(3)8(9)10-11/h4,6H,5H2,1-3H3,(H2,9,10) |
InChI Key |
NHMQBRCGLJKMNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)COC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the methyl group: The methyl group can be introduced via alkylation using methyl iodide or a similar methylating agent.
Ether formation: The propan-2-yloxy group can be introduced by reacting the pyrazole derivative with propan-2-ol in the presence of a suitable base like sodium hydride.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the amine group, potentially leading to the formation of hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include hydrazine derivatives.
Substitution: Products vary depending on the substituent introduced, such as alkylated or acylated derivatives.
Scientific Research Applications
Drug Development
4-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Studies
A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the importance of assessing bioavailability in drug formulations. The study utilized this compound to evaluate skin penetration and systemic absorption in topical applications, demonstrating its efficacy in dermatological formulations .
Skin Care Formulations
The compound's properties make it suitable for inclusion in cosmetic products aimed at enhancing skin hydration and barrier function. Its ability to act as a skin permeation enhancer allows for improved delivery of active ingredients.
Safety and Efficacy
According to research from Academia.edu, thorough safety assessments are mandatory for cosmetic ingredients. The application of this compound in cosmetics requires rigorous testing to ensure it meets regulatory standards while providing claimed benefits .
Comparative Data Table
Mechanism of Action
The mechanism of action of 4-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the amine and ether groups allows for hydrogen bonding and other interactions with molecular targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
4-Methyl-1H-pyrazol-3-amine:
1-[(Propan-2-yloxy)methyl]-1H-pyrazol-3-amine: Lacks the methyl group, which may affect its biological activity and chemical properties.
4-Methyl-1H-pyrazole: Lacks both the amine and propan-2-yloxy groups, resulting in significantly different reactivity and applications.
Uniqueness: 4-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine is unique due to the combination of functional groups in its structure, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific research applications.
Biological Activity
4-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine, with the CAS number 1250289-17-8, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article synthesizes the available literature on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Molecular Formula : C₈H₁₅N₃O
Molecular Weight : 169.22 g/mol
Structure : The compound features a pyrazole ring substituted with a propan-2-yloxy group and a methyl group at specific positions, which may influence its biological activity.
Research indicates that pyrazole derivatives often interact with various biological targets, including enzymes and receptors involved in inflammatory pathways and cancer progression. For instance, studies have shown that certain pyrazole compounds inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
Anti-inflammatory Activity
Several studies have reported the anti-inflammatory properties of pyrazole derivatives. For example:
- In Vivo Studies : In animal models, compounds similar to this compound demonstrated significant reductions in pro-inflammatory cytokines such as TNF-α and IL-6 following lipopolysaccharide (LPS) stimulation .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored:
- In Vitro Studies : Compounds within this class have shown varying degrees of efficacy against bacterial strains and phytopathogenic fungi. For instance, related compounds have exhibited moderate to excellent antifungal activity in mycelial growth inhibition assays against several fungal species .
Anticancer Activity
The anticancer properties of pyrazole derivatives are particularly promising:
- Mechanistic Insights : Pyrazoles have been shown to target heat shock protein 90 (Hsp90), which is implicated in cancer cell proliferation. The inhibition of Hsp90 leads to a decrease in several oncogenic proteins, thereby reducing tumor growth both in vitro and in vivo .
Case Studies
- Anti-inflammatory Effects : A study focusing on pyrazole derivatives reported that one compound significantly inhibited the production of nitric oxide (NO) in macrophages stimulated by LPS, indicating its potential as an anti-inflammatory agent .
- Antifungal Activity : Research demonstrated that certain pyrazole derivatives inhibited the growth of multiple pathogenic fungi more effectively than traditional antifungal agents like boscalid .
- Cancer Cell Proliferation : In vitro tests indicated that specific pyrazole compounds could effectively reduce the viability of cancer cell lines by inducing apoptosis through modulation of apoptotic pathways .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
